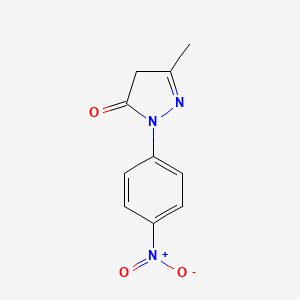
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-
Cat. No. B1582026
Key on ui cas rn:
6402-09-1
M. Wt: 219.2 g/mol
InChI Key: MYPAMGFTHVEING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05869516
Procedure details


1.63 g of p-nitrophenylhydrazine hydrochloride and 1.26 g of ethyl acetoacetate are heated under reflux in 30 ml of ethanol for 45 min. The mixture is concentrated somewhat in vacuo. The crystals which have separated out are then filtered off with suction.



Identifiers


|
REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][CH:6]=1)([O-:4])=[O:3].[C:13](OCC)(=[O:18])[CH2:14][C:15]([CH3:17])=O>C(O)C>[CH3:17][C:15]1[CH2:14][C:13](=[O:18])[N:11]([C:8]2[CH:7]=[CH:6][C:5]([N+:2]([O-:4])=[O:3])=[CH:10][CH:9]=2)[N:12]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.63 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)NN
|
|
Name
|
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated somewhat in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals which have separated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are then filtered off with suction
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1CC(N(N1)C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
